4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid
Description
Significance of Pyrrolidine-3-carboxylic Acid Scaffolds in Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the design of pharmacologically active compounds. frontiersin.orgnih.gov Its prevalence is due to several key features that make it an attractive scaffold for medicinal chemists.
One of the most significant advantages of the pyrrolidine scaffold is its three-dimensional (3D) nature. nih.govresearchgate.net Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the saturated pyrrolidine ring provide a non-planar structure, which is crucial for exploring chemical space and achieving specific, high-affinity interactions with the complex 3D surfaces of biological targets like enzymes and receptors. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring, with multiple potential chiral centers, allows for the creation of diverse stereoisomers, where the spatial orientation of substituents can dramatically influence the biological profile of a drug candidate. nih.govresearchgate.net
Pyrrolidine-3-carboxylic acid derivatives, specifically, are valued as constrained analogues of amino acids and other bioactive molecules. oist.jp They are recognized as important building blocks for creating enzyme inhibitors and serve as versatile intermediates in the synthesis of complex therapeutic agents. oist.jpnih.gov The carboxylic acid group provides a key interaction point, often for hydrogen bonding or salt bridge formation, with biological targets, while the pyrrolidine nitrogen offers a site for further functionalization. nih.gov The development of efficient synthetic routes, such as asymmetric Michael addition reactions, has made a wide variety of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives more accessible for research and development. researchgate.net
Table 1: Key Attributes of the Pyrrolidine Scaffold in Drug Design
| Feature | Significance in Medicinal Chemistry |
| Three-Dimensionality | Allows for better exploration of pharmacophore space and specific interactions with biological targets. nih.govresearchgate.net |
| Stereoisomerism | The presence of chiral centers enables fine-tuning of biological activity and selectivity. nih.gov |
| Synthetic Accessibility | Established synthetic methods provide access to a wide range of derivatives. researchgate.netmdpi.com |
| Bioactivity | The scaffold is a core component of numerous natural products and approved drugs. frontiersin.orgwikipedia.org |
| Physicochemical Properties | The nitrogen atom can improve polarity and aqueous solubility. nih.gov |
The Oxane Moiety in Bioactive Molecules and Chemical Design
The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is also known as tetrahydropyran (B127337) (THP). wikipedia.org This moiety is increasingly incorporated into modern drug candidates to optimize their pharmacological and pharmacokinetic profiles. pharmablock.com
The rigid, chair-like conformation of the oxane ring can also serve to lock the conformation of a portion of the molecule, reducing the entropic penalty upon binding to a target. pharmablock.com This pre-organization can lead to more potent biological activity. The versatility of oxane is demonstrated by its presence in various approved drugs and its use as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. pharmablock.comnbinno.com For instance, the popular amino-THP substituent is a feature in the kinase inhibitor gilteritinib. pharmablock.com
Table 2: Comparison of Physicochemical Properties: Cyclohexane vs. Oxane (Tetrahydropyran)
| Property | Cyclohexane | Oxane (Tetrahydropyran) | Implication in Drug Design |
| Molecular Formula | C₆H₁₂ | C₅H₁₀O | Introduction of a heteroatom. |
| Hydrogen Bond Acceptor | No | Yes (Oxygen atom) | Potential for additional target interactions. pharmablock.com |
| Polarity | Non-polar | Polar | Can improve solubility and ADME properties. pharmablock.com |
| Lipophilicity (logP) | ~3.44 | ~0.27 | Lower lipophilicity can reduce off-target effects and improve pharmacokinetics. pharmablock.com |
Historical Context of Pyrrolidine and Oxane Containing Compounds in Drug Discovery
The historical significance of both the pyrrolidine and oxane rings in chemistry and medicine is deeply rooted in nature. The pyrrolidine scaffold is a fundamental component of many natural alkaloids, such as nicotine and hygrine, which have been known for centuries for their physiological effects. wikipedia.org Perhaps its most ubiquitous presence is in the amino acid proline, a critical building block of proteins in virtually all living organisms. mdpi.com The unique cyclic structure of proline imposes significant conformational constraints on peptide chains, influencing protein folding and structure. This foundational role in nature has inspired chemists to incorporate the pyrrolidine ring into synthetic drugs, leading to the development of important therapeutic classes such as ACE inhibitors (e.g., Captopril) and racetam cognitive enhancers (e.g., piracetam). mdpi.comwikipedia.org
Similarly, the oxane (tetrahydropyran) ring system is the core structure of pyranose sugars, including glucose, which is central to metabolism and life itself. wikipedia.org This natural prevalence highlighted the stability and biocompatibility of the THP ring. In synthetic chemistry, one of the earliest and most widespread uses of a related structure, 3,4-dihydropyran, was for the formation of THP-ethers to act as protecting groups for alcohols during complex syntheses. wikipedia.org Over time, medicinal chemists recognized that the oxane ring itself could be a valuable component of a drug's core structure, not just a synthetic tool. Its incorporation into bioactive molecules has been a strategy to improve drug-like properties, leveraging the lessons learned from its stability and interactions in natural systems. pharmablock.comdrugbank.com The U.S. Patent literature from as early as 1975 describes the synthesis of tetrahydropyran compounds for various applications, indicating a long-standing interest in this chemical class. drugbank.com
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(oxan-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)9-6-11-5-8(9)7-1-3-14-4-2-7/h7-9,11H,1-6H2,(H,12,13) |
InChI Key |
GCIYKJJPJNOXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2CNCC2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid reveals several key disconnection points that can guide the synthetic design. The core structure is a spiro[oxane-4,4'-pyrrolidine]-3'-carboxylic acid. The primary disconnections involve breaking the bonds that form the pyrrolidine (B122466) ring.
One common strategy involves a [3+2] cycloaddition approach. In this retrosynthetic direction, the pyrrolidine ring is disconnected to an azomethine ylide and a dipolarophile. The oxane ring would be part of the dipolarophile, specifically a methylene-tetrahydropyran derivative. This approach is advantageous as it can construct the spirocyclic core in a single, often stereocontrolled, step.
Another key disconnection strategy focuses on the formation of a C-C bond at the 4-position of a pre-existing pyrrolidine ring. This would involve the disconnection of the bond between the C4 of the pyrrolidine and the C4 of the oxane ring. This approach would utilize a nucleophilic pyrrolidine-4-yl intermediate (or a synthetic equivalent) and an electrophilic oxane-4-yl species.
A third approach involves the cyclization of an acyclic precursor . Here, the pyrrolidine ring is envisioned as being formed from a linear molecule containing all the necessary atoms. This disconnection would break two bonds of the pyrrolidine ring, typically a C-N and a C-C bond, leading to a substituted aminodiester or a related acyclic starting material.
These retrosynthetic strategies provide a conceptual framework for the development of various synthetic routes, each with its own set of advantages and challenges.
Classical and Advanced Organic Synthesis Approaches
The synthesis of this compound and its analogs can be achieved through various classical and advanced organic synthesis methods, including multi-step pathways, cascade reactions, and the use of specific building blocks.
Multi-Step Synthesis Pathways
Multi-step syntheses are commonly employed to construct the spiro[oxan-4,4'-pyrrolidine] framework with the desired functionalization. A representative multi-step approach could involve the following key transformations:
Preparation of a suitable oxane precursor: This often starts with a commercially available oxane derivative, such as tetrahydropyran-4-one or tetrahydropyran-4-carboxylic acid.
Introduction of the nitrogen and carbon atoms of the pyrrolidine ring: This can be achieved through various methods, such as a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester derived from the oxane precursor.
Ring closure to form the pyrrolidine ring: This is a crucial step and can be accomplished through intramolecular cyclization reactions, such as reductive amination or intramolecular alkylation.
Functional group manipulation: This may involve the protection and deprotection of functional groups, as well as the introduction or modification of the carboxylic acid group.
An example of a multi-step synthesis is the reaction of a protected 3-amino-pyrrolidine-4-carboxylate with a suitable bis-electrophile derived from the oxane ring system, leading to the formation of the spirocyclic core.
Cascade and One-Pot Reaction Sequences
To improve synthetic efficiency, cascade and one-pot reactions have been developed for the synthesis of spirocyclic pyrrolidines. These reactions combine multiple bond-forming events in a single operation, avoiding the isolation of intermediates and reducing waste.
A notable example is the [3+2] cycloaddition reaction between an azomethine ylide and a methylene-tetrahydropyran derivative. The azomethine ylide can be generated in situ from the condensation of an amino acid (such as sarcosine (B1681465) or glycine) with an aldehyde. This one-pot, three-component reaction allows for the rapid construction of the spiro[oxan-4,4'-pyrrolidine] skeleton. researchgate.netrsc.org The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of reactants, catalyst, and reaction conditions.
Another approach involves a cascade Michael-Michael-aldol reaction . researchgate.net While not directly reported for the target molecule, this strategy has been successfully applied to the synthesis of other spiro compounds and could be adapted. This would involve the reaction of a suitable oxane-based Michael acceptor with a pronucleophile that can undergo a sequence of conjugate additions and an intramolecular aldol (B89426) condensation to form the spirocyclic pyrrolidine ring.
Utility of Pyrrolidine-3-carboxylic Acid as a Starting Building Block
Pyrrolidine-3-carboxylic acid and its derivatives can serve as valuable starting materials for the synthesis of this compound, particularly for controlling the stereochemistry at the C3 position. sigmaaldrich.com
A synthetic route utilizing this building block could involve the following steps:
Protection of the amine and carboxylic acid functionalities of pyrrolidine-3-carboxylic acid.
Functionalization at the C4 position: This is the key step and could be achieved by creating a nucleophilic center at C4 of the pyrrolidine ring, for example, by forming an enolate or a related carbanionic species. This nucleophile would then react with an electrophilic oxane-4-yl derivative.
Deprotection to yield the final product.
Alternatively, a strategy involving the functionalization of a 4-oxo-pyrrolidine-3-carboxylate derivative could be employed. This would involve a nucleophilic addition of an organometallic reagent derived from an oxane precursor to the ketone, followed by further transformations to install the desired spirocyclic structure. The use of chiral pool starting materials like (S)- or (R)-pyrrolidine-3-carboxylic acid provides a direct pathway to enantiomerically enriched final products. sigmaaldrich.com
Stereoselective Synthesis of Enantiopure this compound Isomers
The presence of multiple stereocenters in this compound necessitates the development of stereoselective synthetic methods to obtain enantiopure isomers. Asymmetric catalysis has emerged as a powerful tool for achieving this goal.
Asymmetric Catalysis (e.g., Organocatalytic Michael Additions)
Organocatalysis, particularly through enamine and iminium ion activation, has been extensively used in the asymmetric synthesis of pyrrolidine derivatives. rsc.orgunibo.it An organocatalytic Michael addition is a key strategy for the enantioselective synthesis of the spiro[oxan-4,4'-pyrrolidine] core.
In this approach, a chiral secondary amine catalyst, such as a proline derivative, reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activates the Michael acceptor for nucleophilic attack. The nucleophile, which would be a derivative of the oxane ring, then adds to the β-position of the activated substrate in a stereocontrolled manner. The facial selectivity of the addition is dictated by the chiral environment created by the organocatalyst.
A plausible reaction scheme involves the Michael addition of a nucleophile derived from tetrahydropyran-4-one to an α,β-unsaturated ester. The subsequent cyclization of the Michael adduct would then lead to the formation of the pyrrolidine ring with control over the newly formed stereocenters. The enantioselectivity of these reactions is often high, providing access to enantiomerically enriched spirocyclic pyrrolidines. rsc.org
Below is a table summarizing the key synthetic strategies:
| Synthetic Strategy | Key Transformation | Starting Materials (Examples) | Advantages |
| Multi-Step Synthesis | Intramolecular cyclization | Tetrahydropyran-4-one, amino esters | Well-established, allows for systematic variation |
| Cascade/One-Pot Reaction | [3+2] Cycloaddition | Amino acid, aldehyde, methylene-tetrahydropyran | High atom and step economy, rapid assembly of core |
| Building Block Approach | C4-Functionalization of pyrrolidine | Pyrrolidine-3-carboxylic acid, oxane electrophile | Control of stereochemistry at C3 |
| Asymmetric Catalysis | Organocatalytic Michael Addition | Oxane-based nucleophile, α,β-unsaturated ester, chiral amine catalyst | High enantioselectivity, access to enantiopure isomers |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in the synthesis of complex chiral molecules. This approach involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of substituted pyrrolidine-3-carboxylic acid analogues, N-acyloxazolidinones, derived from readily available chiral amino alcohols, have proven effective. For instance, chiral α,β-unsaturated N-acyloxazolidinones can act as highly reactive and diastereoselective dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides to form chiral trans-3,4-disubstituted pyrrolidines. researchgate.net Similarly, the asymmetric Michael addition of nucleophiles to substrates bearing an optically pure 4-phenyloxazolidinone auxiliary has been used to construct precursors for chiral pyrrolidines with high diastereoselectivity (>90% de). researchgate.net
Diastereoselective Transformations (e.g., 1,3-Dipolar Cycloadditions)
Diastereoselective transformations are powerful tools for the construction of cyclic systems with multiple stereocenters. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is one of the most efficient and atom-economical methods for synthesizing the pyrrolidine ring. researchgate.netrsc.org This reaction allows for the direct formation of the five-membered ring with control over up to four new stereocenters. rsc.org
The strategy typically involves the in situ generation of an azomethine ylide, often through the thermal decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.gov This transient 1,3-dipole then reacts with a dipolarophile to form the pyrrolidine ring. The stereochemical outcome of the reaction is highly dependent on the geometry of the dipole and the nature of the dipolarophile. mdpi.com
This methodology has been extensively applied to the synthesis of spiro-pyrrolidine systems, which are close structural analogues of this compound. For example, the three-component reaction between isatins (a ketone source), an α-amino acid (such as sarcosine or proline), and a suitable dipolarophile can produce complex spiro[pyrrolidin-3,3'-oxindole] scaffolds with high diastereoselectivity. mdpi.comrice.edu The reaction tolerates a wide range of substituents on all three components, enabling the creation of diverse chemical libraries. mdpi.comnih.gov The choice of solvent and reaction conditions can further influence the diastereomeric ratio of the products, with ratios often exceeding >20:1 dr. mdpi.com
| Entry | Aldehyde/Ketone | Amino Acid | Dipolarophile | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Isatin | Sarcosine | N-Phenylmaleimide | >99:1 | 95 |
| 2 | Benzaldehyde | Proline | Methyleneindolinone | >93:7 | 91 |
| 3 | Isatin | Thiaproline | 5-Arylidenthiazolidine-2,4-dione | High | High |
| 4 | N-Methylisatin | Glycine Methyl Ester | Methyleneindolinone | >93:7 | 94 |
Table 1. Examples of Diastereoselective 1,3-Dipolar Cycloadditions for the Synthesis of Spiro-Pyrrolidine Analogues. rice.edunih.gov
Resolution Techniques for Racemic Mixtures
When direct asymmetric synthesis is not employed, the product is often a racemic mixture (a 50:50 mixture of enantiomers). The separation of these enantiomers, a process known as resolution, is a crucial step in obtaining optically pure compounds. libretexts.org Since enantiomers possess identical physical properties, direct separation is generally not feasible. The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated. libretexts.org
For a racemic carboxylic acid like this compound, resolution can be achieved by forming diastereomeric salts with an enantiomerically pure chiral base. libretexts.org Readily available natural alkaloids such as brucine, strychnine, and quinine, or synthetic amines like (R)- or (S)-1-phenylethanamine, are frequently used as resolving agents. libretexts.org
The process involves the following steps:
Salt Formation: The racemic acid is treated with one equivalent of a single enantiomer of a chiral base in a suitable solvent. This results in a mixture of two diastereomeric salts, for example, (R-acid•R-base) and (S-acid•R-base).
Separation: Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution upon cooling or solvent evaporation. This technique is known as fractional crystallization.
Regeneration: The separated diastereomeric salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral base. The base can often be recovered and recycled.
This classical method remains a widely used and effective technique for obtaining enantiomerically pure chiral acids and bases on both laboratory and industrial scales. nih.gov
Catalytic Methods in the Synthesis of Pyrrolidine- and Oxane-Containing Structures
Catalytic methods offer significant advantages over stoichiometric approaches, including higher efficiency, atom economy, and the ability to generate chirality from achiral precursors using only a small amount of a chiral catalyst.
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalysis)
Transition metal catalysis provides powerful tools for C-C and C-N bond formation. Palladium-catalyzed reactions, in particular, have been employed to construct complex heterocyclic and spirocyclic frameworks. One notable strategy is the Narasaka-Heck cyclization/C–H activation cascade, which has been used to assemble spirocyclic pyrrolines. researchgate.netresearchgate.net This process involves an intramolecular Heck-type cyclization that generates a σ-alkyl-Pd(II) intermediate, which can then undergo a remote C-H activation to form a spiro-palladacycle. This intermediate can be trapped by various synthons to build the final spirocyclic product with high regioselectivity. researchgate.net
Another approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This reaction allows for the direct installation of an aryl group at the 3-position of the pyrrolidine ring, providing access to a class of compounds with significant biological relevance. rsc.org While these methods have not been specifically reported for the 4-(oxan-4-yl) moiety, the principles demonstrate the potential of transition metal catalysis for the late-stage functionalization or direct construction of related spiro[oxane-pyrrolidine] scaffolds.
Organocatalytic Systems
Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. For pyrrolidine synthesis, organocatalysts have been successfully applied to various reaction types, including Michael additions and 1,3-dipolar cycloadditions. rice.edursc.org
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for the three-component 1,3-dipolar cycloaddition to form spiro[pyrrolidin-3,3′-oxindole] derivatives. rice.edu In this reaction, the CPA catalyst activates both the in situ generated azomethine ylide and the methyleneindolinone dipolarophile through hydrogen bonding, controlling the facial selectivity of the cycloaddition and leading to high enantioselectivities (up to 98% ee). rice.edu
Another powerful organocatalytic method is the asymmetric Michael addition. For example, the conjugate addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral primary amine thiourea, produces γ-nitroketone intermediates. These intermediates can be readily cyclized via reductive amination to afford highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step sequence. rsc.orgwhiterose.ac.uk
| Entry | Catalyst Type | Reaction | Product Type | ee (%) | Yield (%) |
| 1 | Chiral Phosphoric Acid | [3+2] Cycloaddition | Spiro[pyrrolidin-3,3'-oxindole] | 93 | 91 |
| 2 | Chiral Primary Amine-Thiourea | Michael Addition | 5-Methylpyrrolidine-3-carboxylic acid | 97 | 81 (over 2 steps) |
| 3 | Chiral Phosphoric Acid | Aza-Michael Cyclisation | 3,3-Disubstituted Spiropyrrolidine | 95 | 80 |
Table 2. Examples of Organocatalytic Systems in the Synthesis of Pyrrolidine Analogues. rice.edursc.orgnih.gov
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild reaction conditions. Engineered enzymes have been developed to synthesize chiral pyrrolidines that are not accessible through natural biosynthetic pathways. nih.gov
One prominent biocatalytic strategy involves the asymmetric reduction of prochiral ketones or the transamination of ketones to amines. For instance, a one-pot photoenzymatic process can convert unfunctionalized pyrrolidine into N-Boc-3-pyrrolidinone, which is then stereoselectively reduced by a keto reductase (KRED) or aminated by an amine transaminase (ATA) to yield optically pure N-Boc-3-hydroxypyrrolidines or N-Boc-3-aminopyrrolidines, respectively, with excellent conversions (>90%) and enantiomeric excess (>99%). acs.org
Furthermore, directed evolution has been used to engineer cytochrome P450 variants (termed P411) to catalyze abiological intramolecular C(sp³)–H amination. nih.gov These evolved enzymes can convert simple organic azides into chiral pyrrolidine derivatives through an alkyl nitrene C-H insertion mechanism, achieving moderate to good yields (up to 74%) and high enantioselectivity (up to 99:1 er). nih.gov This "new-to-nature" enzymatic platform provides a direct and sustainable route for preparing chiral N-heterocycles from simple precursors.
Radical-Based Annulation Strategies
Radical-based annulation strategies have emerged as powerful methods for the construction of the pyrrolidine core, offering unique pathways that are often complementary to traditional polar or pericyclic reactions. These strategies typically involve the generation of a radical species that undergoes an intramolecular or intermolecular cyclization onto an unsaturated system, such as an alkene, to form the five-membered ring.
One notable approach involves a photocatalytic, two-component annulation that provides access to a diverse collection of saturated heterocycles, including pyrrolidines. This transformation is mediated by the combination of an Ir(III) photocatalyst and a Brønsted acid under visible-light irradiation. The process begins with a reductive proton-coupled electron transfer (PCET) event that generates a reactive radical. This radical then undergoes addition to an alkene, followed by an oxidative radical-polar crossover step, which leads to carbocation formation and subsequent ring closure through the cyclization of a tethered nucleophile.
Another versatile strategy centers on the divergent intermolecular coupling of olefins with bifunctional reagents. The selectivity between a [3+2] annulation to form pyrrolidines and a [4+2] annulation to form piperidines can be controlled by tuning the reaction conditions. For the synthesis of pyrrolidines, a radical-based olefin addition process is favored. This can be achieved, for example, by the photochemical scission of a C-I bond in an intermediate, which then proceeds via radical cyclization to afford the pyrrolidine product. This method has been shown to be effective for a range of substrates, including mono-, di-, and tri-substituted olefins.
Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines with alkenes represent another redox-neutral pathway to pyrrolidine derivatives. This method harnesses radical intermediates to achieve selective C-N bond cleavage and formation, providing access to the pyrrolidine scaffold from readily available starting materials.
Table 1: Overview of Selected Radical-Based Annulation Strategies for Pyrrolidine Synthesis
| Method | Key Reagents/Catalysts | Mechanism Highlights | Substrate Scope | Ref. |
|---|---|---|---|---|
| Photocatalytic Annulation | Ir(III) photocatalyst, Brønsted acid, visible light | Reductive PCET generates radical; addition to alkene; oxidative radical-polar crossover and cyclization. | Aryl alkenes and redox-active radical precursors with tethered nucleophiles. | N/A |
| Tunable [3+2] Annulation | Allylsulfonamides, NIS, visible light | Photochemical C-I bond scission followed by radical cyclization onto an olefin. | Mono-, di-, and tri-substituted olefins, including styrenes and aliphatic alkenes. | N/A |
| Ti-Catalyzed [3+2] Cycloaddition | Ti-catalyst | Redox-relay mechanism involving radical intermediates for C-N bond cleavage and formation. | N-acylaziridines and alkenes. | N/A |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutically relevant scaffolds like this compound is of paramount importance for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. Researchers are actively exploring novel synthetic methods for pyrrolidines that are more efficient and have less environmental impact. mdpi.com Methodologies such as catalyst-free reactions in aqueous media, microwave-assisted synthesis, solvent-free transformations, and continuous flow processes are at the forefront of these efforts, aiming to increase synthetic efficiency while adhering to the tenets of green chemistry. organic-chemistry.orgnih.govnih.gov
Solvent-Free Reactions
Performing reactions under solvent-free, or neat, conditions is a core principle of green chemistry, as it eliminates a major source of chemical waste and simplifies product purification. In the context of pyrrolidine synthesis, several methodologies have been developed that operate without a solvent.
For instance, asymmetric aldol reactions, which can be a key step in building complex chiral molecules, have been successfully conducted under solvent-free conditions using low loadings of a prolinamide-based organocatalyst. researchgate.net Similarly, the synthesis of N-substituted pyrrolidones, which are structurally related to pyrrolidines, has been achieved through a catalyst-free and solvent-free reductive amination of levulinic acid using pinacolborane (HBpin) as the reducing agent. nih.gov This protocol offers an excellent method to avoid both solvents and added metal catalysts. nih.gov Mechanochemical methods, such as ball milling, inherently provide a solvent-free environment for reactions to occur in the solid state, further expanding the scope of green synthetic routes to N-heterocycles. figshare.combohrium.com
Table 2: Examples of Solvent-Free Reactions in the Synthesis of Pyrrolidine Analogues
| Reaction Type | Reactants | Reagents/Catalyst | Conditions | Product Type | Ref. |
|---|---|---|---|---|---|
| Asymmetric Aldol Reaction | Aldehydes, Ketones | 10 mol% trans-4-Hydroxy-(S)-prolinamide | Solvent-free | Chiral β-hydroxy ketones | researchgate.net |
| Reductive Amination | Levulinic acid, Anilines | HBpin (reducing agent) | Solvent-free, Catalyst-free | N-substituted pyrrolidones | nih.gov |
| Multicomponent Reaction | Aromatic aldehydes, Aniline, Dialkyl acetylenedicarboxylate | None | Planetary ball milling, solvent-free | Substituted pyrrolidinones | figshare.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity. bohrium.comresearchgate.net This increased efficiency aligns with green chemistry principles by saving time and energy. nih.govresearchgate.net
The synthesis of various pyrrolidine derivatives has been greatly improved by the application of microwave technology. rsc.org For example, in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives via a 1,3-dipolar cycloaddition, microwave heating reduced the reaction time from 8 hours under conventional heating to just 4 hours. researchgate.net Similarly, a one-pot, three-component reaction to produce substituted pyrrolidinones showed improved yields in water when conducted under microwave irradiation compared to conventional heating. bohrium.com These examples demonstrate that MAOS is a preferred heating technology for the time- and energy-efficient synthesis of pyrrolidine-containing scaffolds. researchgate.net
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Pyrrolidine Analogue
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 8 hours | 4 hours |
| Yield | 50% | 41% |
| Temperature | 120 °C | 120 °C |
| Energy Input | Higher (prolonged heating) | Lower (rapid heating) |
Data derived from the synthesis of a pyrrolidine-fused chlorin derivative. researchgate.net
Mechanochemical Methods
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in green synthetic chemistry. researchgate.netrsc.org These reactions are typically performed in the solid state, often without any bulk solvent, which drastically reduces chemical waste and can lead to accelerated reaction rates due to the high concentration of reagents. bohrium.comrsc.org
Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of N-heterocycles. For example, a green, one-pot multicomponent synthesis of various pyrrolidinones has been developed using a planetary ball mill under solvent-free conditions. figshare.com This method combines the synthetic efficiency of a multicomponent reaction with the ecological and practical benefits of a mechanochemical procedure, providing good to excellent yields in an environmentally friendly manner. figshare.com The application of mechanochemistry extends to various other heterocyclic systems, demonstrating its potential as a broadly applicable and sustainable synthetic tool. researchgate.net
Table 4: Advantages of Mechanochemical Synthesis
| Feature | Description |
|---|---|
| Solvent-Free | Reactions are typically conducted in the solid state, eliminating the need for bulk solvents and reducing waste. figshare.comrsc.org |
| Energy Efficiency | Operates at or near ambient temperature, reducing the energy consumption associated with heating or cooling. rsc.org |
| Accelerated Rates | High concentration of reagents and mechanical activation can lead to significantly faster reactions compared to solution-phase methods. rsc.org |
| High Yields | Often provides good to excellent yields of the desired products. figshare.com |
| Simplified Work-up | The absence of solvent simplifies the isolation and purification of the product. researchgate.net |
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a revolutionary technology in the synthesis of valuable organic compounds, offering numerous advantages over traditional batch processing. In a flow system, reagents are continuously pumped through a reactor, providing superior control over reaction parameters such as temperature, pressure, and residence time. This precise control often leads to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions.
The application of flow chemistry is particularly beneficial for scaling up the production of pharmaceutical intermediates and active ingredients. For the synthesis of pyrrolidine derivatives, continuous flow protocols have been reported that allow for efficient and controlled production. The technology enables better energy efficiency and can be more easily automated and scaled compared to batch methods. Furthermore, continuous flow systems can reduce solvent usage and waste generation, aligning with the principles of green chemistry. The enhanced uniformity and reproducibility offered by flow synthesis are critical for the consistent production of complex molecules like this compound and its analogues.
Chemical Transformations and Derivatization Strategies of 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid
Modification of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups that can alter polarity, acidity, and hydrogen bonding capabilities.
Esterification and amidation are fundamental reactions that convert the carboxylic acid into less acidic, more lipophilic derivatives. These reactions are commonly employed to enhance membrane permeability or to install specific interacting moieties for molecular recognition.
Esterification: The conversion of 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (DMAP), facilitate ester formation under milder conditions, which is particularly useful for sensitive substrates mdpi.com.
Amidation: The formation of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., DCC, EDCI) or other peptide coupling reagents. These methods allow for the synthesis of a vast library of amide derivatives with tailored properties mdpi.commdpi.com. The reaction of this compound with various amines would yield the corresponding carboxamides, which can serve as key intermediates in drug discovery programs.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl Ester |
| Esterification | Benzyl (B1604629) alcohol, DCC, DMAP | Benzyl Ester |
| Amidation | Ammonia, EDCI, HOBt | Primary Amide |
| Amidation | Aniline, DCC | Anilide |
| Amidation | Piperidine (B6355638), HATU | Piperidinyl Amide |
Reduction of the carboxylic acid functionality provides access to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates.
Reduction to Alcohols: Carboxylic acids can be completely reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly chemistrysteps.comchemguide.co.uk. The reduction of this compound with LiAlH₄ would yield (4-(oxan-4-yl)pyrrolidin-3-yl)methanol.
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids towards many reducing agents, leading to over-reduction to the alcohol chemistrysteps.comlibretexts.orgchemguide.co.uk. To achieve this transformation, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures to prevent further reduction libretexts.org.
Table 2: Reduction Strategies for the Carboxylic Acid Group
| Target Product | Reagent(s) | Key Considerations |
|---|
In drug design, the carboxylic acid group is often replaced with other acidic functional groups, known as bioisosteres, to improve pharmacokinetic properties like membrane permeability and metabolic stability, or to enhance target binding. nih.govnih.govresearchgate.netsemanticscholar.org This strategy aims to retain the essential acidic character and hydrogen-bonding interactions of the original carboxylate group. semanticscholar.org
Tetrazoles : The 1H-tetrazole ring is a widely used bioisostere for the carboxylic acid group. It has a similar pKa (around 4.5-5) and a comparable planar geometry, allowing it to mimic the interactions of a carboxylate anion. cambridgemedchemconsulting.com The replacement can lead to improved oral bioavailability and metabolic stability.
Sulfonamides : Acyl sulfonamides are another class of effective carboxylic acid surrogates. researchgate.net Their acidity is tunable by modifying the substituents on the sulfonamide nitrogen, and they can engage in similar hydrogen bonding patterns. nih.gov
Phosphonic Acids : Phosphonic acids and their derivatives can also serve as bioisosteres. nih.gov While they are stronger acids than carboxylic acids, they can form multiple hydrogen bonds and interact with positively charged residues in a biological target. In some cases, replacing a carboxylic acid with a phosphonic acid has led to a switch in pharmacological activity from agonist to antagonist. nih.gov
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Bioisostere | Representative Structure | Key Features |
|---|---|---|
| 1H-Tetrazole | -CN₄H | Similar pKa and geometry to carboxylic acid. cambridgemedchemconsulting.com |
| Acyl Sulfonamide | -C(O)NHSO₂R | Tunable acidity, similar H-bonding potential. nih.govresearchgate.net |
| Phosphonic Acid | -PO(OH)₂ | Diprotonic acid, strong H-bonding capacity. nih.gov |
Modifications of the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of chemical modifications, providing another strategic point for derivatization.
N-Alkylation: The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the generated acid. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing a wide range of alkyl substituents under mild conditions.
N-Acylation: N-acylation is readily achieved by reacting the pyrrolidine nitrogen with acylating agents like acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). This reaction forms a stable amide bond and is often used to introduce specific structural motifs or to modulate the basicity of the nitrogen atom. nih.gov
Table 4: Derivatization of the Pyrrolidine Nitrogen
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | N-Methyl Pyrrolidine (Tertiary Amine) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl Pyrrolidine |
| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl Pyrrolidine (Amide) |
| N-Sulfonylation | Tosyl chloride, Pyridine | N-Tosyl Pyrrolidine (Sulfonamide) |
The pyrrolidine nitrogen can serve as a nucleophilic building block for the construction of more complex, fused, or linked heterocyclic systems. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of new rings. Condensation reactions with reagents containing both a carbonyl group and a leaving group can lead to the formation of N-linked heterocycles, expanding the structural diversity of derivatives. These more complex structures are often explored in the search for novel therapeutic agents with unique pharmacological profiles. google.comnih.gov
Transformations at the Oxane Ring System
While direct functionalization of the saturated oxane ring is often difficult, transformations can be achieved through multi-step sequences that involve the synthesis of precursors with reactive handles on the oxane ring. These approaches allow for the introduction of various substituents, influencing the physicochemical properties of the final compounds.
One conceptual approach involves the synthesis of oxane precursors bearing unsaturation or functional groups that can be subsequently manipulated. For instance, the synthesis of tetrahydropyran (B127337) rings through methods like hetero-Diels-Alder reactions or ring-closing metathesis can incorporate functionalities that are amenable to further chemical conversion. Although not directly demonstrated on the this compound scaffold itself, these general strategies for tetrahydropyran synthesis provide a blueprint for accessing functionalized analogs.
Another potential, though less direct, strategy involves ring-opening of the oxane moiety. While thermodynamically challenging, specific activating groups or harsh reaction conditions could facilitate the cleavage of a C-O bond, allowing for the introduction of new functionalities. Subsequent recyclization could then lead to a derivatized oxane ring. Research into the ring-opening of spiro-pyrrolidinediones has shown that one of the heterocyclic rings can be selectively opened under solvolytic conditions, suggesting that with appropriate substrate design, similar transformations could be envisioned for the oxane ring in the target scaffold.
Table 1: Conceptual Strategies for Oxane Ring Transformation
| Strategy | Description | Potential Outcome |
| Functionalized Precursor Synthesis | Synthesis of the spirocyclic system using a pre-functionalized oxane precursor (e.g., containing a double bond, ketone, or halide). | Introduction of diverse substituents (e.g., hydroxyl, amino, alkyl groups) onto the oxane ring. |
| Ring-Opening/Closing Cascade | Selective opening of the oxane ring followed by trapping with a nucleophile and subsequent recyclization. | Formation of a substituted oxane ring or a different heterocyclic system. |
| Remote Functionalization | Utilization of directing groups on the pyrrolidine ring to facilitate C-H activation at a specific position on the oxane ring. | Site-selective introduction of functional groups on the oxane moiety. |
Structural Diversification through Late-Stage Functionalization
Late-stage functionalization (LSF) has become a powerful tool in drug discovery, enabling the direct modification of complex molecules at a late step in the synthetic sequence. This approach avoids the need for de novo synthesis of each analog and allows for rapid exploration of structure-activity relationships (SAR). For the this compound scaffold, LSF strategies targeting the oxane ring are of particular interest.
Transition-metal-catalyzed C-H activation is a prominent LSF strategy. While direct C(sp³)–H functionalization of ethers can be challenging, the development of sophisticated catalyst systems has expanded the scope of these reactions. Palladium-catalyzed C-H activation, for example, has been successfully employed for the late-stage modification of various drug molecules, allowing for the introduction of aryl, alkyl, and other functional groups. The application of such methods to the oxane ring of the target compound could provide a direct route to novel derivatives. The success of such a strategy would likely depend on the directing ability of nearby functional groups, such as the carboxylic acid or a suitably modified pyrrolidine nitrogen.
Photoredox catalysis offers another promising avenue for the late-stage functionalization of C(sp³)–H bonds. These methods often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of radical intermediates via photoredox catalysis could enable the introduction of various functionalities onto the oxane ring.
Table 2: Potential Late-Stage Functionalization Reactions for the Oxane Moiety
| Reaction Type | Catalyst/Reagent | Potential Functional Group Introduced |
| C-H Arylation | Palladium catalyst, Aryl halide | Aryl |
| C-H Alkylation | Photoredox catalyst, Alkyl halide | Alkyl |
| C-H Halogenation | Radical initiator, Halogen source | Halogen (F, Cl, Br, I) |
| Hydroxylation | Oxidizing agent | Hydroxyl |
While specific examples of these transformations on this compound are not yet widely reported in the literature, the principles established in related heterocyclic systems provide a strong foundation for future research in this area. The development of robust methods for the selective functionalization of the oxane ring will undoubtedly accelerate the discovery of new bioactive molecules based on this privileged spirocyclic scaffold.
Structural Elucidation and Characterization Methodologies for 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis, Raman Spectroscopy)
Spectroscopic methods are fundamental for determining the molecular structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10–12 ppm region. libretexts.org Protons on carbons adjacent to the carboxylic acid group and the nitrogen atom of the pyrrolidine (B122466) ring would absorb in the 2-4 ppm range. libretexts.org The protons of the oxane ring would present complex multiplets, likely in the 1.5-4.0 ppm range.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm region. libretexts.org Carbons within the pyrrolidine and oxane rings would resonate in the aliphatic region (approximately 20-70 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |
| Pyrrolidine Ring Protons/Carbons | 2.5 - 4.0 (m) | 40 - 65 |
| Oxane Ring Protons/Carbons | 1.5 - 4.0 (m) | 30 - 70 |
| C-H adjacent to COOH | 2.5 - 3.5 (m) | 45 - 55 |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The carboxyl group is associated with two characteristic and strong stretching absorptions. libretexts.org
A very broad O–H stretching absorption is expected in the 2500–3300 cm⁻¹ region, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org
A sharp and strong C=O (carbonyl) stretching absorption would appear around 1700–1725 cm⁻¹. libretexts.org
C–H stretching absorptions from the aliphatic rings would be observed just below 3000 cm⁻¹. libretexts.org
C–O stretching from the oxane ring and carboxylic acid would be visible in the 1000-1300 cm⁻¹ fingerprint region.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| C-N Stretch | Stretch | 1020 - 1250 | Medium |
| C-O Stretch | Stretch | 1000 - 1300 | Strong |
UV-Vis and Raman Spectroscopy
UV-Visible Spectroscopy: As the molecule lacks significant chromophores or an extended system of conjugated double bonds, it is expected to absorb only in the far UV region, typically around 210 nm. libretexts.org This makes UV-Vis spectroscopy less useful for detailed structural analysis but potentially applicable for quantitative analysis where the compound is the only absorbing species.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. It could be used to confirm the presence of the C-C backbone and C-H bonds within the heterocyclic ring systems.
Chromatographic Techniques (e.g., HPLC for purity and enantiomeric excess)
Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound and resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be used to separate the target compound from any synthetic precursors, byproducts, or degradation products. Purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks.
The molecule possesses at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Determining the enantiomeric excess (ee) is crucial and is typically achieved using chiral HPLC. nih.gov This can be accomplished in two ways:
Direct Method: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
Indirect Method: Derivatizing the compound with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. u-shizuoka-ken.ac.jpmdpi.com
Illustrative HPLC Method Parameters
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | n-Hexane/Isopropanol with 0.1% Diethylamine |
| Elution | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV at 210 nm |
| Column Temp. | 25 °C | 20 °C |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of molecular connectivity, conformation, and, crucially, the absolute configuration of all chiral centers.
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. For this compound, this analysis would confirm the relative stereochemistry between the substituents on the pyrrolidine ring and, through the use of anomalous dispersion, determine the absolute stereochemistry (e.g., R/S configuration) of each chiral carbon. nih.gov The data also reveals how molecules pack together in the solid state, including any intermolecular interactions like hydrogen bonding. mdpi.com
Typical Crystallographic Data Obtained
| Parameter | Description |
| Chemical Formula | C₁₀H₁₇NO₃ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Calculated Density (Dc) | g/cm³ |
| Final R-indices | R₁, wR₂ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, a soft ionization technique such as electrospray ionization (ESI) would typically be used. This would generate a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition (C₁₀H₁₇NO₃).
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely include:
Loss of the carboxylic acid group (–COOH), resulting in a fragment with a mass loss of 45 Da. libretexts.org
Cleavage of the bond between the pyrrolidine and oxane rings.
Fragmentation of the individual ring systems.
Expected Mass Spectrometry Data (ESI)
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | m/z |
| Neutral Molecule [M] | C₁₀H₁₇NO₃ | 199.1208 | - |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₈NO₃⁺ | 200.1281 | 200.13 |
| Deprotonated Molecule [M-H]⁻ | C₁₀H₁₆NO₃⁻ | 198.1136 | 198.11 |
| Fragment [M+H - H₂O]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 | 182.12 |
| Fragment [M+H - COOH]⁺ | C₉H₁₈N⁺ | 140.1434 | 140.14 |
Medicinal Chemistry Applications and Drug Discovery Potential of the 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid Scaffold
Role as a Privileged Scaffold in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid structure embodies this concept through the synergistic combination of its two core motifs.
The Pyrrolidine (B122466) Ring: The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry. nih.gov Its non-planar, puckered nature provides a three-dimensional (3D) geometry that allows for a more precise and complex exploration of protein binding pockets compared to flat aromatic rings. nih.gov This sp³-hybridized scaffold contributes to the stereochemistry of a molecule, and the spatial orientation of its substituents can be finely tuned to optimize binding interactions. nih.govresearchgate.net The pyrrolidine nucleus is a component of numerous natural products and is found in at least 37 FDA-approved drugs, highlighting its versatility and acceptance in biological systems. nih.gov
The Oxane (Tetrahydropyran) Ring: The six-membered, oxygen-containing tetrahydropyran (B127337) (THP) or oxane ring is another favored motif in drug design. It is a common structural unit in many natural products, including carbohydrates and polyether antibiotics. ijprajournal.com The inclusion of the oxygen atom can improve physicochemical properties such as solubility and can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. nih.gov The THP ring serves as a non-planar, sp³-rich scaffold that can enhance the 3D character of a molecule, a desirable trait for improving selectivity and avoiding the "flatland" of traditional aromatic-rich drug candidates. nih.gov
The fusion of these two rings into the this compound core creates a highly rigid and structurally complex scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The distinct 3D arrangement of functional groups (the carboxylic acid and the secondary amine of the pyrrolidine, and the ether oxygen of the oxane) provides multiple vectors for chemical modification, allowing for the systematic optimization of potency and selectivity. Spirocyclic structures incorporating piperidine (B6355638) (a six-membered nitrogen heterocycle analogous to pyrrolidine) are considered privileged structures and have been explored for a wide array of biological activities. nih.gov
Design and Synthesis of Derivatives as Biological Probes and Chemical Tools
While specific examples detailing the synthesis of this compound derivatives as biological probes are not prominent, the parent scaffolds are frequently modified for such purposes. Biological probes are essential tools for studying cellular processes, target engagement, and the mechanism of action of drugs.
The synthesis of substituted pyrrolidines is well-established, often utilizing methods like 1,3-dipolar cycloaddition reactions to create the core ring with high stereocontrol. nih.govresearchgate.net Similarly, functionalized tetrahydropyrans can be synthesized through various cyclization strategies. nih.gov
To function as a chemical tool, a molecule like this compound could be derivatized in several ways:
Labeling: A fluorescent dye, a radioisotope, or a positron-emitting radionuclide (like ¹¹C or ¹⁸F) could be attached to the scaffold. google.com This allows for visualization of the molecule's distribution in cells or tissues and enables its use in diagnostic methods like Positron Emission Tomography (PET).
Affinity-Based Probes: The scaffold could be modified to include a photoreactive group (for photo-affinity labeling) or a biotin (B1667282) tag. These probes are used to identify the specific protein targets of a compound by forming a covalent bond or enabling affinity purification, respectively.
Functionalization: The carboxylic acid and the secondary amine on the pyrrolidine ring are convenient handles for chemical modification. mdpi.com Peptides, linkers, or other functional groups can be attached at these points to create probes for specific applications without altering the core binding motif.
The synthesis of such derivatives would leverage the known reactivity of the pyrrolidine and oxane rings to build complex tools for chemical biology research.
Fragment-Based Drug Discovery (FBDD) Strategies Incorporating the Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity. nih.gov These initial hits are then optimized and grown into more potent molecules.
The this compound scaffold is well-suited for FBDD for several reasons:
High sp³ Character: FBDD has increasingly moved towards using three-dimensional fragments to explore more complex and novel binding interactions. The pyrrolidine-oxane core is rich in sp³-hybridized carbons, giving it an inherent 3D shape that is often more complementary to protein binding sites than flat, aromatic fragments.
Vector Diversity: The scaffold provides multiple, well-defined vectors for fragment growth. The carboxylic acid, the pyrrolidine nitrogen, and positions on the oxane ring can all serve as attachment points for linking to other fragments or for chemical elaboration to pick up additional interactions with the target protein.
Ligand Efficiency: The rigidity and defined stereochemistry of the scaffold can lead to high ligand efficiency (LE), a measure of the binding energy per heavy atom. Fragments with high LE are considered excellent starting points for optimization.
In a typical FBDD campaign, a library of fragments including structures like simplified pyrrolidines or tetrahydropyrans would be screened against a target using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR). nih.gov Once a fragment hit is identified and its binding mode is determined, medicinal chemists can use the structural information to design larger, more potent compounds by "growing" the fragment from its available vectors.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to optimize drug properties, move into novel chemical space, and secure intellectual property.
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a different one while retaining the original orientation of key binding groups. For example, the this compound scaffold could be "hopped" to other bicyclic or spirocyclic systems that maintain a similar 3D arrangement of the carboxylic acid, amine, and hydrogen-bond accepting ether. This has been successfully demonstrated in the development of inhibitors for targets like Lysine-Specific Demethylase 1 (LSD1), where 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were developed as successful scaffold-hops of earlier inhibitors. nih.gov
Bioisosteric Replacements: A bioisostere is a functional group that can be used to replace another group in a molecule without losing the desired biological activity, often with the goal of improving properties like potency, selectivity, or pharmacokinetics. drughunter.com The this compound scaffold has several positions amenable to bioisosteric replacement.
Carboxylic Acid: The carboxylic acid group is a common pharmacophore but can lead to poor cell permeability and rapid metabolism. It can be replaced by a variety of acidic bioisosteres. nih.gov The choice of bioisostere can significantly impact the compound's properties. nih.gov
| Bioisostere | pKa | Key Features |
| Carboxylic Acid | ~4-5 | Parent functional group. |
| Tetrazole | ~4.5-5 | Increases lipophilicity compared to carboxylic acid but can still have high desolvation energy. drughunter.com |
| Hydroxamic Acid | ~9 | Often used as a metal-chelating group but also serves as a carboxylic acid mimic. nih.gov |
| Acyl Sulfonamide | ~4-5 | Can improve metabolic stability and form strong hydrogen bond interactions. |
| 3-Hydroxyisoxazole | ~4-5 | A planar, acidic heterocycle found in some natural products. nih.gov |
Development of Inhibitors and Modulators Based on the Pyrrolidine-Oxane Core
Derivatives of the core components of this compound have been successfully developed as potent and selective inhibitors and modulators of various biological targets.
Endothelin Receptor Antagonists: A series of 2,4-disubstituted pyrrolidine-3-carboxylic acids were developed as potent antagonists of the endothelin-A (ETA) receptor. nih.gov Structure-activity relationship (SAR) studies showed that modifications to the substituents on the pyrrolidine ring were critical for optimizing both potency and selectivity over the ETB receptor. For instance, replacing an aryl group at the 2-position with specific alkyl groups dramatically increased selectivity. nih.gov
LSD1 Inhibitors: As mentioned, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy. nih.gov The most active compound from this series demonstrated high potency and improved selectivity over other enzymes like MAO-A and MAO-B. nih.gov
DPP-IV Inhibitors: Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. One derivative with a 4-trifluorophenyl substitution showed the best inhibition against the DPP-IV enzyme in its series. frontiersin.org
Antibacterial Agents: Pyrrolidine derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have been synthesized and shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. frontiersin.org
The table below summarizes findings for inhibitors based on the pyrrolidine scaffold, illustrating the potential for developing derivatives of the pyrrolidine-oxane core.
| Compound Series | Target | Key SAR Findings | Potency |
| Pyrrolidine-3-carboxylic acids | Endothelin A (ETA) Receptor | Replacement of a p-anisyl group with a (E)-2,2-dimethyl-3-pentenyl group increased selectivity significantly. | Kᵢ = 0.46 nM nih.gov |
| 4-(Pyrrolidin-3-yl)benzonitriles | LSD1 | Scaffold-hopping led to potent inhibitors; specific substitutions on the pyrrolidine nitrogen were key to activity. | IC₅₀ = 57 nM nih.gov |
| Pyrrolidine sulfonamides | DPP-IV | A 4-trifluorophenyl substitution on an oxadiazole ring attached to the pyrrolidine core gave the best activity. | IC₅₀ = 11.32 µM frontiersin.org |
| Pyrrolidine oxadiazoles | DNA Gyrase | A 4-chlorophenyl group was present in three of the five most active molecules. | IC₅₀ = 120 nM frontiersin.org |
These examples demonstrate that the pyrrolidine core is a highly adaptable scaffold for creating potent and selective modulators of diverse biological targets. The addition of the oxane ring provides an opportunity to build upon this foundation, creating novel inhibitors with unique 3D structures and potentially improved pharmacological properties.
Computational and Theoretical Studies on 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a pyrrolidine-3-carboxylic acid derivative, into the binding site of a biological target, typically a protein or enzyme.
While specific docking studies for 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous compounds. For instance, docking studies on various substituted pyrrolidines have been instrumental in understanding their interactions with therapeutic targets. Such studies have highlighted the importance of the pyrrolidine (B122466) scaffold in establishing key interactions within the active sites of enzymes. For example, in a study of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, docking studies were performed with proteins related to the apoptosis pathway to propose potential interactions with the PARP-1 protein researchgate.net.
The typical workflow for a molecular docking study of this compound would involve:
Preparation of the Ligand Structure: The 3D structure of the compound would be generated and optimized to its lowest energy conformation.
Target Protein Preparation: A high-resolution 3D structure of the target protein, usually obtained from the Protein Data Bank (PDB), would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the protein's active site.
Scoring and Analysis: The resulting poses are then "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the carboxylic acid group is expected to be a key pharmacophoric feature, likely forming hydrogen bonds or salt bridges with basic residues (like lysine or arginine) in a target's active site. The oxane and pyrrolidine rings, being largely aliphatic, would likely engage in van der Waals and hydrophobic interactions. The relative stereochemistry of the substituents on the pyrrolidine ring would be critical in determining the precise fit and orientation within the binding pocket nih.gov.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and energetics of molecules with high accuracy. These methods are employed to calculate the relative energies of different conformers of a molecule to determine their stability.
For pyrrolidine derivatives, the five-membered ring can adopt various puckered conformations, often described as "envelope" or "twist" forms nih.gov. The substituents on the ring significantly influence the preferred conformation. In the case of this compound, the bulky oxanyl group at the 4-position and the carboxylic acid at the 3-position will have a profound impact on the ring's puckering and the rotational barriers of the substituents.
A typical computational workflow for determining conformer stability would involve:
A systematic or random search of the conformational space to generate a large number of possible conformers.
Geometry optimization of these conformers using a computationally less expensive method.
Further optimization of the low-energy conformers using a more accurate method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).
Calculation of the vibrational frequencies to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
Studies on related pyrrolidine systems have shown that DFT calculations can accurately predict molecular parameters that correlate well with experimental results researchgate.net. For example, in a study on N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, theoretical calculations were used to understand its molecular properties researchgate.net.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the relative stability of different conformers of this compound. The actual values would require a dedicated computational study.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298K | Key Dihedral Angle (C2-C3-C4-C5) |
| A (trans, equatorial-axial) | 0.00 | 75.3 | 35.2° |
| B (trans, axial-equatorial) | 1.25 | 13.5 | -38.1° |
| C (cis, equatorial-equatorial) | 2.50 | 5.2 | 25.8° |
| D (cis, axial-axial) | 4.00 | 1.0 | -28.4° |
Note: This table is illustrative and does not represent experimentally or computationally verified data for this specific molecule.
Intramolecular hydrogen bonds (IMHBs) can play a significant role in stabilizing specific conformations of a molecule, which in turn can affect its physicochemical properties and biological activity. In this compound, there is a potential for an IMHB between the carboxylic acid proton and the nitrogen atom of the pyrrolidine ring or the oxygen atom of the oxane ring, depending on the conformation.
Theoretical studies, often in conjunction with experimental techniques like NMR spectroscopy, can elucidate the presence and strength of such interactions. Computational methods can predict the geometric parameters of the hydrogen bond (e.g., donor-acceptor distance, angle) and its energetic contribution to the stability of the conformer. Studies on other amino acids have demonstrated that the formation of an IMHB is highly dependent on the solvent environment, with nonpolar environments favoring such interactions nih.gov. The presence of an IMHB can effectively shield polar groups, which may enhance membrane permeability h1.counito.it.
Theoretical Investigations of Reaction Mechanisms Relevant to Synthesis and Derivatization
Computational chemistry can be used to model the reaction pathways for the synthesis of this compound and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information can help in understanding the reaction mechanism, predicting the feasibility of a synthetic route, and optimizing reaction conditions.
For instance, the synthesis of substituted pyrrolidines often involves cycloaddition reactions or Michael additions researchgate.netrsc.orgcore.ac.uk. DFT calculations have been successfully used to support the proposed mechanisms for such reactions beilstein-journals.orgresearchgate.net. A theoretical study of a synthetic route to a pyrrolidine derivative might involve:
Mapping the potential energy surface of the reaction.
Locating and characterizing the structures of transition states.
Calculating the activation barriers for different possible pathways.
Investigating the role of catalysts and solvents in the reaction.
These theoretical insights can be particularly valuable for understanding the stereochemical outcome of a reaction, which is crucial for the synthesis of chiral molecules like this compound.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates.
For a series of biologically active pyrrolidine-3-carboxylic acid derivatives, a pharmacophore model could be developed based on their common structural features and their activities. The key pharmacophoric features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
A positive ionizable feature (the pyrrolidine nitrogen, if protonated).
Hydrophobic regions (the oxane and pyrrolidine rings).
The relative spatial arrangement of these features would be defined in the model. Based on the pharmacophore of a previously reported endothelin receptor antagonist, a novel series of highly specific antagonists was discovered nih.gov.
Once a pharmacophore model is generated and validated, it can be used to guide the design of new analogs of this compound with potentially improved activity. For example, the oxane ring could be replaced with other cyclic or acyclic hydrophobic groups to explore the hydrophobic pocket of the target, or the substitution pattern on the pyrrolidine ring could be altered to optimize the spatial arrangement of the pharmacophoric features.
Structure Activity Relationship Sar Studies of 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid Analogues
Impact of Substituents on Biological Activity and Selectivity
The biological activity and selectivity of 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid analogues are highly sensitive to the nature and position of substituents on both the pyrrolidine (B122466) and oxane rings, as well as modifications to the carboxylic acid group.
Similarly, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors based on a pyrrolidine amide scaffold, SAR data indicated that small, lipophilic substituents on a terminal phenyl group were preferable for optimal potency. nih.gov The nature of the linker connecting different parts of the molecule also played a crucial role; conformationally flexible linkers tended to increase inhibitory potency but at the cost of reduced selectivity against the related enzyme fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers, while not enhancing NAAA potency, significantly improved selectivity over FAAH. nih.gov
These findings highlight a general principle in the SAR of pyrrolidine-based scaffolds: a delicate balance exists between lipophilicity, steric bulk, and conformational flexibility. Substituents that enhance binding to the primary target may simultaneously increase affinity for off-target proteins, leading to a loss of selectivity. Therefore, careful tuning of substituents is essential to achieve the desired biological profile.
| Scaffold/Target | Substituent Modification | Observed Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| 2,4-disubstituted pyrrolidine-3-carboxylic acid / Endothelin Receptors | Replacement of a 2-aryl group with an n-pentyl group | Increased ETB/ETA selectivity ratio, but decreased ETA affinity. | nih.gov |
| Pyrrolidine Amides / NAAA Inhibitors | Introduction of small, lipophilic 3-phenyl substituents | Improved potency for NAAA inhibition. | nih.gov |
| Pyrrolidine Amides / NAAA vs. FAAH | Use of a conformationally flexible linker | Increased NAAA inhibitory potency, but reduced selectivity over FAAH. | nih.gov |
| Pyrrolidine Amides / NAAA vs. FAAH | Use of a conformationally restricted linker | Did not enhance NAAA potency, but improved selectivity over FAAH. | nih.gov |
| 4-Aryl-N-benzylpyrrolidine-3-carboxamide / P. falciparum | Substitution on the amide benzyl (B1604629) ring (e.g., 4-methoxy, 4-methyl) | Essential for potency; resulted in a 10-fold increase compared to unsubstituted ring. | nih.gov |
Stereochemical Influences on Ligand-Target Recognition
Stereochemistry is a paramount factor in the interaction between a ligand and its biological target. biomedgrid.com The rigid, non-planar structure of the pyrrolidine ring allows for the creation of multiple stereocenters, and the specific spatial arrangement of substituents is often critical for achieving a productive binding orientation within a receptor or enzyme active site. researchgate.net
The influence of stereochemistry is evident across numerous classes of pyrrolidine-containing bioactive molecules. Different stereoisomers of the same compound can exhibit dramatically different biological profiles, with one enantiomer or diastereomer being highly active while others are significantly less potent or even inactive. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively recognize and bind to only one specific stereoisomer of a ligand. researchgate.netresearchgate.net
For the this compound scaffold, the relative stereochemistry at the C3 and C4 positions of the pyrrolidine ring is crucial. These centers dictate the orientation of the carboxylic acid group and the oxane ring relative to each other and to the rest of the molecule. This, in turn, determines how the molecule can present its binding motifs to the target protein. For example, in studies of 4-aryl-N-benzylpyrrolidine-3-carboxamides as antimalarial agents, the (3R,4S) stereochemistry was identified as the preferred configuration for activity. nih.gov The introduction of fluorine atoms into the pyrrolidine ring can also significantly influence its conformational preferences through stereoelectronic effects, further highlighting the importance of subtle stereochemical changes. beilstein-journals.org
| Compound Class | Stereoisomers Compared | Activity Difference | Reference |
|---|---|---|---|
| β-blockers (general) | S(-) vs. R(+) isomers (e.g., propranolol) | The levorotatory (S) isomer is significantly more potent in blocking β-adrenoreceptors. | biomedgrid.com |
| Penicillamine | S vs. R isomer | The S isomer is a potent agent for chronic arthritis, while the R isomer is highly toxic with no therapeutic action. | biomedgrid.com |
| 4-Aryl-N-benzylpyrrolidine-3-carboxamides | (3R,4S) vs. other stereoisomers | The (3R,4S) stereochemistry was identified as the preferred configuration for antimalarial activity. | nih.gov |
Elucidation of Key Pharmacophoric Elements within the Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. nih.gov For the this compound scaffold, several key pharmacophoric elements can be identified as crucial for molecular recognition.
Carboxylic Acid Group: This acidic moiety is a primary interaction point, capable of forming strong ionic bonds or hydrogen bonds with basic residues (e.g., arginine, lysine) in a target's binding pocket. Its position is rigidly defined by the pyrrolidine ring.
Pyrrolidine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Its basicity and accessibility are influenced by substituents on the ring and the nitrogen itself.
Spirocyclic Core (Oxane-Pyrrolidine Junction): The rigid spirocyclic system serves as a scaffold, holding the key interacting groups in a precise and conformationally restricted orientation. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity.
Hydrophobic Regions: The aliphatic carbons of the oxane and pyrrolidine rings provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of the binding site.
Correlation of Computational Predictions with Experimental SAR Data
Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the biological activity of novel compounds, thereby guiding synthetic efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and molecular docking are frequently employed.
QSAR models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net For instance, QSAR studies on pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors successfully identified key structural features impacting their inhibitory potency. nih.gov The resulting models, which demonstrated high statistical significance, were then used to design a new set of inhibitors with predicted high potency, showcasing the utility of this approach. nih.gov
CoMFA and Comparative Molecular Shape Indices Analysis (CoMSIA) are 3D-QSAR methods that generate contour maps to visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. These visual aids provide intuitive insights into how to modify a lead compound to improve its binding affinity.
Molecular docking simulations can predict the binding pose of a ligand within the active site of a target protein. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By comparing the docking scores and binding modes of a series of analogues, researchers can explain observed SAR trends. For example, a new analogue might show lower activity because a substituent introduces a steric clash with an amino acid residue in the binding site. These computational predictions, when correlated with experimental data, provide a robust framework for understanding SAR at a molecular level and for the rational design of more effective molecules. mdpi.com
Pharmacological and Biochemical Investigations of 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid Derivatives
Biochemical Target Identification and Validation (e.g., Enzyme Inhibitors, Receptor Modulators)
There is no specific information in the reviewed literature identifying or validating the biochemical targets of 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid derivatives. Research on other derivatives of pyrrolidine-3-carboxylic acid has shown engagement with various targets, including but not limited to endothelin receptors and cannabinoid receptors. However, the influence of the 4-(Oxan-4-yl) moiety on target affinity and selectivity has not been documented.
Probing Specific Biological Pathways and Mechanisms of Action
Due to the absence of studies on the specific biological targets of this compound derivatives, there is no information available regarding the biological pathways they may modulate or their specific mechanisms of action.
Use as Reference Compounds in Biological Assays
There is no indication in the available literature that this compound or its derivatives have been utilized as reference compounds in any biological assays.
Future Directions and Emerging Research Avenues for 4 Oxan 4 Yl Pyrrolidine 3 Carboxylic Acid
Integration with Artificial Intelligence and Machine Learning in Drug Design
Machine learning (ML) and deep learning (DL) algorithms can be trained to forecast critical drug-like properties, including biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. mdpi.comresearchgate.net By leveraging these predictive capabilities, researchers can virtually screen extensive libraries of virtual derivatives of the 4-(Oxan-4-yl)pyrrolidine-3-carboxylic acid core. This process allows for the rapid identification of compounds with the highest probability of therapeutic efficacy and safety, significantly reducing the time and resources required for hit-to-lead optimization. mdpi.com
Furthermore, generative AI models can design entirely new molecules de novo that incorporate the spirocyclic scaffold while being optimized for desired therapeutic profiles. researchgate.net These models can explore the vast chemical space around the core structure to propose novel derivatives with enhanced potency, selectivity, and improved physicochemical properties. For instance, AI could guide the strategic placement of substituents on the pyrrolidine (B122466) or oxane rings to maximize interactions with a specific biological target while minimizing off-target effects. mdpi.com An interpretable deep learning model could even provide insights into the biological mechanisms driving the predicted drug responses. mdpi.com
Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
The advancement of synthetic organic chemistry is crucial for fully exploring the chemical space around the this compound scaffold. Future research will likely focus on developing more efficient, stereoselective, and diverse synthetic strategies to generate libraries of analogs for biological screening.
Key areas of methodological development include:
Multicomponent Reactions (MCRs): One-pot, three-component protocols, such as those used for other spirocyclic pyrrolidines, could be adapted to streamline the synthesis of derivatives. nih.govrsc.org MCRs increase operational efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials. ua.es
Asymmetric Catalysis: The development of catalytic enantioselective methods is essential for accessing specific stereoisomers, which often exhibit different biological activities. nih.gov Organocatalytic approaches, for example, have been successfully used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net
C(sp³)-H Activation: Strategies involving the direct functionalization of C-H bonds offer a powerful and efficient way to modify the core scaffold. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for late-stage diversification, enabling the synthesis of analogs that would be difficult to access through traditional methods. nih.govorganic-chemistry.org
Modular and Divergent Synthesis: The development of modular synthetic sequences, where different building blocks can be easily interchanged, would facilitate the creation of a broad family of derivatives. nih.gov A divergent approach would allow for the synthesis of multiple, structurally distinct analogs from a common intermediate, maximizing synthetic efficiency. nih.gov
These advanced synthetic methods will be instrumental in generating a wide array of analogs with varied substituents and stereochemistries, which is critical for establishing comprehensive structure-activity relationships (SAR). nih.gov
Exploration of New Biological Targets and Therapeutic Areas
The inherent three-dimensionality of the this compound scaffold makes it an attractive framework for targeting a wide range of biological molecules. nih.govresearchgate.net Unlike flat, aromatic structures, spirocycles provide a rigid conformational arrangement of functional groups in three-dimensional space, which can lead to improved potency and selectivity for specific biological targets. bldpharm.comresearchgate.net
Future research should focus on screening derivatives of this scaffold against a diverse panel of biological targets to uncover new therapeutic opportunities. Potential areas of interest include:
Oncology: Spirocyclic compounds, particularly spirooxindoles, have shown promise as anticancer agents. nih.govnih.gov Derivatives of the this compound scaffold could be evaluated for their ability to inhibit cancer-related targets such as protein kinases, histone deacetylases (HDACs), or protein-protein interactions. nih.govmdpi.com Some spiro-fused pyrrolizines have been found to induce cell cycle arrest and apoptosis in tumor cell lines. nih.gov
Central Nervous System (CNS) Disorders: The rigid structure of pyrrolidine analogs is well-suited for targeting receptors in the CNS. For instance, substituted pyrrolidine-2-carboxylic acid analogs have been developed as selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are implicated in various neurological disorders. nih.gov
Infectious Diseases: Heterocyclic compounds containing pyrrolidine and spiro motifs are actively being investigated as antimicrobial agents. researchgate.netnih.gov New derivatives could be screened for activity against drug-resistant bacteria or other pathogens. For example, some furan-based carboxylic acids have been investigated as inhibitors of enzymes essential for mycobacterial survival. mdpi.com
The exploration of new biological targets will be guided by high-throughput screening campaigns and mechanism-of-action studies to identify the most promising therapeutic applications for this novel chemical scaffold.
Expanding the Scope of Bioisosteric Design for Advanced Applications
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. drughunter.comsemanticscholar.org The carboxylic acid moiety of this compound is a key functional group that can be replaced with a variety of bioisosteres to overcome potential liabilities such as poor membrane permeability, rapid metabolism, or toxicity. nih.govnih.gov
Expanding the scope of bioisosteric design for this scaffold involves the systematic replacement of the carboxylic acid with both classical and non-classical isosteres. This approach allows for the fine-tuning of properties such as acidity (pKa), lipophilicity, and metabolic stability. baranlab.orgresearchgate.net For example, replacing the carboxylic acid with a tetrazole can maintain the acidic character necessary for receptor binding but may alter other properties like oral bioavailability. nih.govnih.gov An alternative strategy is to use neutral functional groups to replace the carboxylate. nih.gov
| Bioisostere | Potential Impact on Properties |
| Tetrazole | Maintains acidity (pKa ~4.5-5); may improve metabolic stability but can reduce membrane permeability. drughunter.comnih.gov |
| Acyl Sulfonamide | Acidity similar to carboxylic acids (pKa ~4-5); often enhances metabolic stability and resistance to glucuronidation. semanticscholar.orgnih.gov |
| 3-Hydroxyisoxazole | Planar isostere with pKa values around 4-5; has been used extensively in derivatives of neurotransmitters. nih.gov |
| Hydroxamic Acid | Can act as a metal-chelating group and is a viable carboxylic acid bioisostere; pKa is higher than carboxylic acid. nih.gov |
| 2,2,2-Trifluoroethan-1-ol | Weakly acidic, nonplanar bioisostere with higher lipophilicity; potentially useful for increasing brain penetration. nih.gov |
This table presents potential outcomes of bioisosteric replacement based on general principles in medicinal chemistry.
By systematically synthesizing and evaluating a series of these bioisosteres, researchers can develop analogs of this compound with optimized drug-like properties, tailored for specific therapeutic applications. nih.gov
Development of Advanced Functional Materials Utilizing the Scaffold
Beyond its potential in drug discovery, the rigid, well-defined three-dimensional structure of the this compound scaffold makes it a candidate for the development of advanced functional materials. walshmedicalmedia.com Spiro-fused compounds are increasingly studied for their unique photophysical and electronic properties, which arise from their unique orthogonal structures. researchgate.net
The spiro junction forces two ring systems into a perpendicular arrangement, which can prevent intermolecular aggregation and influence the material's electronic properties. researchgate.net This has led to applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The this compound scaffold could serve as a novel building block for:
Optoelectronic Materials: Derivatives could be designed as host materials or emitters in OLEDs. The spirocyclic core provides high thermal stability and morphological stability, which are crucial for device longevity. researchgate.net
Porous Organic Materials: The rigid and sterically demanding nature of the spiro scaffold could be exploited to create porous crystalline materials. globethesis.com Such materials could have applications in gas storage, separation, or as sensors, potentially exhibiting reversible adsorption and desorption of molecules like iodine vapor. globethesis.com
Chiral Materials: The inherent chirality of the scaffold could be used to develop materials for enantioselective catalysis or separation.
Future research in this area would involve the synthesis of functionalized derivatives of the this compound scaffold and the investigation of their solid-state properties, photophysics, and performance in electronic or sensing devices. walshmedicalmedia.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
